Indigo carmine

Description

Properties

IUPAC Name |

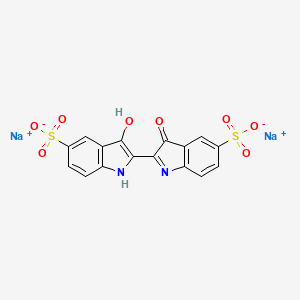

disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O8S2.2Na/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;;/h1-6,17,19H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVXEJADITYJHK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020190 | |

| Record name | C.I. Acid Blue 74 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Indigo to dark blue powder. (NTP, 1992), Water or Solvent Wet Solid, Water soluble, dark blue powder; [CHEMINFO] | |

| Record name | INDIGO CARMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20520 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1H-Indole-5-sulfonic acid, 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | FD&C blue 2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2206 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 70.7 °F (NTP, 1992), Slightly soluble in alcohol; practically insoluble in most other organic solvents, Insoluble in benzene, chloroform, 9 mg/mL in ethyleneglycol monomethyl ether; 3 mg/mL in ethanol, Soluble in water, ethanol; insoluble in organic solvents, For more Solubility (Complete) data for Indigotindisulfonate sodium (6 total), please visit the HSDB record page. | |

| Record name | INDIGO CARMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20520 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indigotindisulfonate sodium | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Dark blue, crystalline powder; bronze luster. Density 1.35; sublimes at 300 °C (decomposes). Soluble in aniline, nitrobenzene, chloroform, glacial acetic acid, and concentrated sulfuric acid; insoluble in water, ether, and alcohol /Indigotin/ | |

| Record name | Indigotindisulfonate sodium | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Purple powder, Dark blue powder with coppery luster, Blue-red to red-brown powder or dark blue solid | |

CAS No. |

860-22-0 | |

| Record name | INDIGO CARMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20520 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indigotindisulfonate sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000860220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-5-sulfonic acid, 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Blue 74 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5,5'-(2-(1,3-dihydro-3-oxo-2H-indazol-2-ylidene)-1,2-dihydro-3H-indol-3-one)disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDIGOTINDISULFONATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3741U8K7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indigotindisulfonate sodium | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Indigo Carmine for Laboratory Use

Introduction this compound, also known by its IUPAC name disodium 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-1H-indole-5-sulfonic acid, is a versatile organic salt widely utilized in laboratory settings.[1][2] Derived from the sulfonation of indigo, this compound is water-soluble and serves multiple functions, including as a pH indicator, a redox indicator, a biological stain, and a food colorant (E132, FD&C Blue 2).[1][3][4] Its distinct color changes in response to varying chemical environments make it an invaluable tool for both qualitative and quantitative analyses. This guide details the core chemical properties, experimental protocols, and safety considerations for the laboratory use of this compound.

Core Chemical and Physical Properties

This compound is a dark-blue to purplish crystalline powder with a coppery luster. Its chemical structure features two sulfonic acid groups, which impart water solubility, a key property that distinguishes it from its parent compound, indigo.

| Property | Data | Reference(s) |

| IUPAC Name | disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate | |

| Synonyms | Indigotindisulfonate sodium, 5,5'-indigodisulfonic acid sodium salt, C.I. Acid Blue 74, FD&C Blue 2 | |

| CAS Number | 860-22-0 | |

| Molecular Formula | C₁₆H₈N₂Na₂O₈S₂ | |

| Molar Mass | 466.36 g/mol | |

| Appearance | Dark-blue powder with a coppery luster | |

| Melting Point | >300 °C | |

| UV-Vis Absorption Max (λmax) | ~610 nm in aqueous solution | |

| Solubility | Water: 1 g in 100 mL at 25°CEthanol: Slightly solubleOther Organic Solvents: Practically insoluble |

This compound as a pH Indicator

This compound functions as a pH indicator in highly alkaline conditions. It undergoes a distinct and reversible color transition from blue to yellow as the pH increases. This property, however, limits its use to titrations where the equivalence point is expected to fall within its narrow and high operational pH range.

Indicator Properties

| Property | Value | Reference(s) |

| pH Range | 11.4 - 13.0 | |

| Color Transition | Blue (pH < 11.4) to Yellow (pH > 13.0) | |

| pKa | ~12.2 |

Experimental Protocol: Preparation of a 0.2% Indicator Solution

This protocol is suitable for preparing a standard this compound solution for pH indicator use.

Materials:

-

This compound powder

-

Deionized water

-

Volumetric flask (100 mL)

-

Magnetic stirrer and stir bar

-

Weighing scale

Procedure:

-

Weigh 0.2 g of this compound powder.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 50 mL of deionized water to the flask.

-

Place a magnetic stir bar in the flask and stir the solution until the powder is fully dissolved.

-

Once dissolved, add deionized water to the 100 mL mark.

-

Stopper the flask and invert it several times to ensure homogeneity.

-

Store the solution in a dark, well-sealed container. Due to limited stability, fresh preparation is recommended.

Caption: Logical diagram of this compound's color change with pH.

This compound as a Redox Indicator

One of the most visually compelling uses of this compound is as a redox indicator, famously demonstrated in the "chemical traffic light" experiment. In an alkaline solution, a reducing agent like dextrose (glucose) reduces this compound to its yellow, leuco form. Shaking the container introduces atmospheric oxygen, which oxidizes the indicator first to a red semiquinone intermediate and then to its green (or original blue) oxidized state. Upon standing, the glucose reduces the indicator, reversing the color changes.

Experimental Protocol: The "Chemical Traffic Light" Reaction

This protocol demonstrates the reversible oxidation-reduction of this compound.

Materials:

-

Solution A: 7.5 g of glucose (dextrose) in 375 mL of deionized water.

-

Solution B: 3.75 g of sodium hydroxide (NaOH) in 125 mL of deionized water. (Caution: Exothermic reaction).

-

A small amount (tip of a spatula) of this compound powder.

-

1000 mL Erlenmeyer flask or bottle with a solid stopper.

Procedure:

-

Prepare Solution A by dissolving the glucose in water. Add a small amount of this compound to this solution and stir until it dissolves, turning the solution dark blue.

-

Carefully prepare Solution B by dissolving NaOH in water. Allow it to cool to room temperature.

-

Pour the sodium hydroxide solution (Solution B) into the 1000 mL flask.

-

Add the glucose/indigo carmine solution (Solution A) to the flask.

-

Stopper the flask and swirl gently to mix. The solution will turn green.

-

Let the solution rest undisturbed. It will transition from green to red, and finally to yellow as the glucose reduces the this compound.

-

To repeat the cycle, shake the flask vigorously. The introduction of oxygen will oxidize the indicator, turning the solution green again. This cycle can be repeated multiple times.

Caption: Experimental workflow for the "Chemical Traffic Light" reaction.

Application in Histological and Clinical Analysis

In histology and clinical settings like endoscopy, this compound is used as a contrast stain. It is an acidophilic dye that is not absorbed by epithelial cells. Instead, it pools in mucosal crevices, accentuating the surface topography and helping to delineate lesions for biopsy.

Experimental Protocol: this compound Chromoendoscopy

This protocol describes the general procedure for using this compound as a contrast agent during endoscopy.

Materials:

-

Sterile this compound solution (typically 0.1% to 0.5%).

-

Spray catheter.

-

Endoscope with a working channel.

Procedure:

-

Advance the endoscope to the area of interest in the gastrointestinal tract.

-

Gently wash the mucosal surface with water to remove debris.

-

Pass the spray catheter through the working channel of the endoscope.

-

Apply the this compound solution evenly onto the mucosal surface.

-

After a few moments, aspirate the excess dye.

-

Carefully examine the stained mucosa, observing for any highlighted irregularities or changes in pit patterns.

-

Perform targeted biopsies of any suspicious areas for subsequent histological analysis.

Caption: General workflow for using this compound in chromoendoscopy.

Stability, Storage, and Safety

Stability and Storage:

-

Light Sensitivity: this compound is sensitive to light and its aqueous solutions can fade upon standing. Store the powder and solutions in a cool, dry, dark place.

-

Incompatible Materials: It is very sensitive to and can react violently with strong oxidizing agents and strong alkalis. Avoid contact with substances like nitric acid and chlorates.

-

Shelf Life: When stored properly in a sealed container, the powder has an indefinite shelf life. Solutions have a more limited shelf life and should ideally be prepared fresh.

Safety Precautions:

-

Hazards: this compound is classified as a skin sensitizer and may cause an allergic skin reaction. It is also considered harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical splash goggles, and a lab coat when handling the powder or its solutions.

-

Handling: Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling.

-

Disposal: Please review all federal, state, and local regulations that may apply before disposal. For many laboratory settings, dilute aqueous solutions may be permissible for drain disposal, but this must be verified.

References

The Technical Basis of Indigo Carmine as a Redox Indicator: A Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of indigo carmine as a redox indicator. Designed for researchers, scientists, and drug development professionals, this document details the electrochemical properties, relevant experimental protocols, and quantitative data essential for the application of this compound in various analytical and research contexts.

Core Mechanism of Action

This compound, also known as 5,5'-indigodisulfonic acid sodium salt, functions as a versatile redox indicator due to its ability to undergo reversible oxidation-reduction reactions, which are accompanied by distinct and visually perceptible color changes. The molecule can exist in a blue oxidized state and a yellow reduced state, known as leuco-indigo carmine. The transition between these states involves a semiquinone intermediate, which can appear red or green depending on the solution's conditions.[1][2][3]

The fundamental redox reaction is a two-electron, two-proton transfer process.[4] The generalized equation for this reversible reaction is as follows:

This compound (oxidized, blue) + 2e⁻ + 2H⁺ ⇌ Leuco-indigo Carmine (reduced, yellow)

The redox potential of this compound is notably dependent on the pH of the solution. This characteristic is a critical consideration for its application in diverse chemical environments.

Below is a diagram illustrating the redox states of this compound.

References

A Technical Guide to the pH Indicator Range of Indigo Carmine

For Researchers, Scientists, and Drug Development Professionals

Indigo carmine, a disodium salt of 5,5'-indigodisulfonic acid, is a versatile organic dye with applications ranging from a food colorant (E132) to a diagnostic agent in medicine.[1][2] For the analytical scientist, its utility as a pH and redox indicator is of primary interest. This guide provides a detailed examination of its properties as a pH indicator, including its chemical mechanism, quantitative parameters, and a standardized protocol for its characterization.

Core Properties and Mechanism

This compound functions as a pH indicator in highly alkaline conditions, exhibiting a distinct color change from blue to yellow as the pH increases.[1][3][4] This transition is governed by the deprotonation of the amine groups on the indigo core structure. In a less alkaline environment (around pH 11.4), the molecule exists in its blue, protonated form. As the pH rises to around 13.0 and beyond, the concentration of hydroxide ions is sufficient to deprotonate the amine groups, leading to a change in the molecule's electronic conjugation and, consequently, its light absorption properties, resulting in a yellow appearance.

The pKa value, the pH at which the protonated and deprotonated forms are in equal concentration, is a critical parameter for any pH indicator. For this compound, the reported pKa values vary slightly depending on the experimental method but are generally in the range of 11.17 to 12.99. Spectrophotometric methods are commonly employed for the precise determination of this value.

Quantitative Data Summary

The key quantitative parameters for this compound as a pH indicator are summarized in the table below.

| Parameter | Value | Color (Protonated Form) | Color (Deprotonated Form) |

| pH Transition Range | 11.4 - 13.0 | Blue | Yellow |

| pKa (Spectrophotometric) | ~11.17 - 12.99 | - | - |

| Wavelength Max (Acidic) | ~475 nm | - | - |

| Wavelength Max (Basic) | ~606 nm | - | - |

Chemical Transition Mechanism

The color change of this compound in response to pH is a result of the deprotonation of its amine groups in a highly alkaline solution. This alters the electronic structure of the molecule, shifting the wavelength of maximum absorbance.

Caption: pH-dependent equilibrium of this compound.

Experimental Protocols

Preparation of this compound Indicator Solution (0.2% Aqueous)

A standard 0.2% aqueous solution is typically used for pH indicator purposes.

Materials:

-

This compound powder (C₁₆H₈N₂Na₂O₈S₂)

-

Distilled or deionized water

-

Analytical balance

-

100 mL volumetric flask

-

Magnetic stirrer and stir bar

Procedure:

-

Weigh out 0.2 g of this compound powder using an analytical balance.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 50 mL of distilled water to the flask.

-

Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the powder is completely dissolved.

-

Once dissolved, add distilled water to the flask until the solution reaches the 100 mL mark.

-

Stopper the flask and invert it several times to ensure thorough mixing.

-

Store the solution in a well-sealed, light-protected container.

Spectrophotometric Determination of pKa

This protocol outlines a general method for determining the pKa of this compound using UV-Vis spectrophotometry.

Materials:

-

This compound indicator solution (prepared as above)

-

A series of buffer solutions with known pH values spanning the range of 10.5 to 14.0.

-

UV-Vis spectrophotometer

-

Cuvettes

-

pH meter

Procedure:

Caption: Workflow for spectrophotometric pKa determination.

-

Preparation of Samples: Prepare a series of solutions by adding a small, constant volume of the this compound stock solution to a set of volumetric flasks and diluting to the mark with the respective buffer solutions (pH 10.5 to 14.0).

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range to scan from approximately 400 nm to 700 nm.

-

Blank Measurement: Use a cuvette filled with a buffer solution (without the indicator) to zero the spectrophotometer.

-

Absorbance Measurements: Measure the absorbance spectrum of each prepared sample.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max) for the fully protonated (blue) and fully deprotonated (yellow) forms of the indicator from the spectra of the lowest and highest pH samples, respectively.

-

Plot the absorbance at the λ_max of the deprotonated form against the pH of the buffer solutions. This should yield a sigmoidal curve.

-

The pKa is the pH value at the inflection point of this curve, which corresponds to half the maximum absorbance change.

-

This technical guide provides a foundational understanding of this compound as a pH indicator, tailored for a scientific audience. The provided data and protocols offer a basis for its practical application and further research in analytical and developmental chemistry.

References

The Synthesis of Indigo Carmine: A Technical Guide for Researchers

An In-depth Exploration of the Discovery, History, and Chemical Synthesis of a Versatile Dye

This technical guide provides a comprehensive overview of the discovery and synthesis of Indigo Carmine, a widely used blue dye with applications ranging from textiles to the pharmaceutical and food industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed historical context, experimental protocols, and quantitative data to support further research and application.

Introduction

This compound, also known as indigotine or FD&C Blue #2, is the sodium salt of indigo-5,5'-disulfonic acid. Its discovery and synthesis are intrinsically linked to the history of indigo, one of the most ancient and important natural dyes. While natural indigo has been used for millennia, the advent of synthetic chemistry in the 19th century revolutionized its production and led to the development of derivatives like this compound. This water-soluble analogue of indigo offers distinct advantages in various applications due to its solubility, which contrasts with the insolubility of its parent compound.

A Journey Through Time: Discovery and Synthesis History

The story of this compound begins with the quest to understand and replicate the vibrant blue of natural indigo. The timeline below highlights the key milestones in the journey from the first synthetic indigo to the industrial production of this compound.

1743: German lawyer Johann Christian Barth discovers a method to make indigo water-soluble by treating it with sulfuric acid, creating the first semi-synthetic dye, which he named "Saxon Blue".[1][2][3]

1865: German chemist Adolf von Baeyer begins his seminal work on the chemical structure and synthesis of indigo.[4]

1878: Baeyer reports the first synthesis of indigo from isatin.[4]

1882: Baeyer and Viggo Drewsen develop the Baeyer-Drewsen indigo synthesis, preparing indigo from 2-nitrobenzaldehyde and acetone. While a significant academic achievement, this method was not commercially viable.

1890: Karl Heumann develops a synthesis route for indigo starting from N-phenylglycine. However, the yields were too low for industrial production.

1897: Heumann develops a second, more efficient synthesis route from anthranilic acid. This process is adopted by BASF for the first industrial-scale production of synthetic indigo.

1901: Johannes Pfleger, working for Hoechst, significantly improves upon Heumann's first synthesis by adding sodamide to the reaction mixture. This modification, known as the Heumann-Pfleger synthesis, increased yields to 90% and lowered the reaction temperature, making it a highly efficient industrial method.

The development of these industrial processes for synthetic indigo paved the way for the large-scale production of this compound through the sulfonation of this readily available precursor.

From Indigo to this compound: The Sulfonation Process

The conversion of indigo to this compound is achieved through an electrophilic aromatic substitution reaction, specifically sulfonation. In this process, the insoluble indigo molecule reacts with a sulfonating agent, typically concentrated sulfuric acid or oleum (fuming sulfuric acid), to introduce two sulfonic acid groups onto the aromatic rings. This transformation renders the molecule water-soluble.

The overall reaction can be summarized as follows:

C₁₆H₁₀N₂O₂ (Indigo) + 2H₂SO₄ (Sulfuric Acid) → C₁₆H₁₀N₂O₈S₂ (Indigo-5,5'-disulfonic acid) + 2H₂O

The resulting indigo-5,5'-disulfonic acid is then neutralized with a base, such as sodium hydroxide, to yield the disodium salt, this compound.

C₁₆H₁₀N₂O₈S₂ + 2NaOH → C₁₆H₈N₂Na₂O₈S₂ (this compound) + 2H₂O

Below is a diagram illustrating the sulfonation of indigo to form this compound.

Caption: Sulfonation of Indigo to this compound.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of indigo via the Baeyer-Drewsen method and the subsequent conversion to this compound. These protocols are intended for laboratory-scale synthesis and should be performed with appropriate safety precautions.

Synthesis of Indigo (Baeyer-Drewsen Method)

This method, while not industrially viable, is a classic laboratory synthesis of indigo.

Materials:

-

2-Nitrobenzaldehyde

-

Acetone

-

Deionized water

-

1 M Sodium hydroxide (NaOH) solution

-

Ethanol

Procedure:

-

Dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone in a flask.

-

To this solution, add 35 mL of deionized water.

-

While stirring, slowly add 5 mL of 1 M NaOH solution dropwise. The solution will darken, and a precipitate of indigo will form.

-

Continue stirring the mixture for 10 minutes to ensure the reaction is complete.

-

Isolate the indigo precipitate by vacuum filtration.

-

Wash the solid with deionized water until the filtrate runs clear.

-

Further wash the solid with two 20 mL portions of ethanol to remove any unreacted starting material and byproducts.

-

Dry the purified indigo in a desiccator.

Synthesis of this compound (Sulfonation of Indigo)

This protocol describes the conversion of the synthesized indigo into water-soluble this compound.

Materials:

-

Synthesized Indigo

-

Concentrated sulfuric acid (96-98%)

-

Deionized water

-

Sodium chloride (NaCl)

-

Sodium hydroxide (NaOH) solution (for pH adjustment if necessary)

Procedure:

-

Carefully add 2.5 g of dry indigo powder to 30 mL of concentrated sulfuric acid in a beaker while stirring. The mixture should be gently heated to approximately 90°C in a water bath for 30 minutes.

-

After 30 minutes, remove the beaker from the heat and allow it to cool to room temperature.

-

Slowly and carefully pour the reaction mixture into 150 mL of cold deionized water with constant stirring. This will precipitate any unreacted indigo.

-

Filter the solution to remove the unreacted indigo.

-

To the filtrate, add 30 g of sodium chloride and stir until it is completely dissolved.

-

Cool the solution in an ice bath or refrigerator for several hours to precipitate the this compound.

-

Collect the this compound crystals by vacuum filtration.

-

Wash the crystals with a saturated sodium chloride solution to remove impurities.

-

Dry the final product in a desiccator.

Below is a workflow diagram for the synthesis of this compound from 2-Nitrobenzaldehyde.

Caption: Experimental workflow for this compound synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the historical and modern synthesis of indigo and this compound.

Table 1: Comparison of Industrial Indigo Synthesis Methods

| Synthesis Method | Key Reactants | Catalyst/Key Reagent | Temperature (°C) | Yield (%) | Commercialized |

| Heumann (1st) | N-phenylglycine | Molten alkali | ~300 | Low | No |

| Heumann (2nd) | Anthranilic acid | Molten alkali | - | 70-90 | 1897 (BASF) |

| Heumann-Pfleger | N-phenylglycine | Sodamide (NaNH₂) | ~200 | 90 | 1901 (Hoechst) |

Table 2: Typical Laboratory Synthesis Data for this compound

| Starting Material | Reagent | Reaction Time | Temperature (°C) | Typical Yield (%) |

| Indigo | Concentrated H₂SO₄ | 30 minutes | 90 | Variable, dependent on reaction conditions and purification |

Characterization of this compound

The purity and identity of synthesized this compound can be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound and detecting the presence of unreacted indigo or monosulfonated byproducts. A common method involves using a C18 column with a gradient elution of water and methanol.

-

UV-Vis Spectroscopy: this compound in aqueous solution exhibits a characteristic strong absorption maximum at approximately 610 nm. This property can be used for quantitative analysis.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the this compound molecule, including the sulfonic acid groups.

Conclusion

The journey from the deep blue of the indigo plant to the versatile, water-soluble this compound is a testament to the advancements in synthetic chemistry. From the early structural elucidation by Baeyer to the industrially efficient processes developed by Heumann and Pfleger, the synthesis of indigo and its derivatives has had a profound impact on various industries. The sulfonation of indigo to produce this compound represents a key chemical modification that expands the utility of this classic chromophore. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore further applications and optimizations of this important dye.

References

An In-depth Technical Guide on the Solubility of Indigo Carmine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indigo carmine, systematically named sodium 5,5'-indigodisulfonate and also known as FD&C Blue No. 2, is a synthetic dye with significant applications across various scientific disciplines. It serves as a food colorant, a pH and redox indicator, and a biological stain. Within the realms of pharmaceutical sciences and drug development, a comprehensive understanding of its solubility characteristics in diverse organic solvents is paramount for successful formulation, purification processes, and the development of analytical methodologies. This guide offers a detailed examination of this compound's solubility profile, presents a rigorous experimental protocol for its determination, and provides a visual representation of a key chemical reaction involving this dye.

Quantitative Solubility Profile of this compound

This compound's molecular structure, featuring two polar sulfonate groups, renders it significantly more soluble in water than in the majority of organic solvents.[1][2] Its solubility in organic media is variable, and in many common organic solvents, it is classified as either slightly soluble or practically insoluble.

A noteworthy discrepancy has been reported in the literature regarding the solubility of this compound in Dimethyl Sulfoxide (DMSO), with values of approximately 1 mg/mL and 93 mg/mL cited by different chemical suppliers.[3][4][5] This substantial variation could be attributed to several factors, including differences in experimental temperature, the purity and grade of both the this compound and DMSO used, or the formation of a specific solvated complex under certain conditions. It is, therefore, imperative for researchers to experimentally verify the solubility of this compound in their specific solvent system and conditions.

Table 1: Solubility of this compound in a Range of Solvents

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 10 g/L | 25 |

| 1.6 g/100 mL | 25 | ||

| Ethanol | C₂H₅OH | Slightly soluble | Not Specified |

| Sparingly soluble | Not Specified | ||

| Methanol | CH₃OH | Slightly soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | ~ 1 mg/mL | Not Specified |

| 93 mg/mL | Not Specified | ||

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Slightly soluble | Not Specified |

| Propylene Glycol | C₃H₈O₂ | Dispersible (<0.1%) | Not Specified |

| Glycerol | C₃H₈O₃ | Dispersible (<0.1%) | Not Specified |

| Acetone | C₃H₆O | Practically insoluble | Not Specified |

| Isopropanol | C₃H₈O | Low solubility | Not Specified |

| Acetonitrile | C₂H₃N | Practically insoluble | Not Specified |

| Ethyl Acetate | C₄H₈O₂ | Practically insoluble | Not Specified |

| Tetrahydrofuran | C₄H₈O | Practically insoluble | Not Specified |

| Benzene | C₆H₆ | Insoluble | Not Specified |

| Chloroform | CHCl₃ | Insoluble | Not Specified |

| Vegetable Oil | N/A | Insoluble | Not Specified |

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the quantitative determination of this compound's solubility in an organic solvent. The procedure is based on the well-established shake-flask method, with subsequent quantification using UV-Vis spectrophotometry, a technique recognized for its accuracy in determining equilibrium solubility.

Required Materials and Instrumentation

-

This compound (analytical standard grade)

-

Organic Solvent (HPLC grade)

-

Class A volumetric flasks

-

Glass scintillation vials with polytetrafluoroethylene (PTFE)-lined screw caps

-

Analytical balance (4-decimal place)

-

Thermostatic orbital shaker or water bath

-

Solvent-compatible syringe filters (0.45 µm)

-

Luer-lock syringes

-

UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

Step-by-Step Procedure

Step 1: Preparation of Saturated Solutions

-

Weigh an excess amount of this compound directly into a glass scintillation vial. The presence of undissolved solid at equilibrium is essential.

-

Accurately dispense a known volume (e.g., 10 mL) of the desired organic solvent into the vial.

-

Securely cap the vial to minimize solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study is recommended to determine the minimum equilibration time.

Step 2: Sample Isolation and Filtration

-

Cease agitation and allow the vials to equilibrate at the set temperature for a minimum of 4 hours to allow for the sedimentation of excess solid.

-

Carefully withdraw a portion of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Promptly attach a 0.45 µm syringe filter to the syringe.

-

Filter the supernatant into a clean, dry container. Discard the initial portion of the filtrate to saturate the filter membrane and minimize any potential adsorption effects.

Step 3: Spectrophotometric Quantification

-

Prepare a series of standard solutions of this compound of known concentrations in the target organic solvent.

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent by scanning a standard solution.

-

Measure the absorbance of each standard solution at the determined λmax to construct a calibration curve.

-

Accurately dilute a known volume of the filtered saturated solution with the organic solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Calculate the concentration of the diluted sample using the linear regression equation from the calibration curve.

Step 4: Solubility Calculation

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mg/mL).

Solubility (g/L) = Concentration of the diluted sample (g/L) × Dilution Factor

Visualizing a Key Application: The "Chemical Traffic Light" Reaction

This compound is famously used as a redox indicator in the "chemical traffic light" experiment, which visually demonstrates a reversible oxidation-reduction reaction. The following diagram illustrates the workflow of this reaction, where the color of the solution cycles through green, red, and yellow as the this compound is oxidized by dissolved oxygen and subsequently reduced by glucose in an alkaline solution.

Caption: A workflow diagram of the "Chemical Traffic Light" experiment demonstrating the redox states of this compound.

Conclusion

This technical guide has consolidated the available data on the solubility of this compound in various organic solvents, providing a valuable resource for scientific professionals. The significant discrepancy in the reported solubility in DMSO underscores the importance of experimental verification. The detailed protocol for the shake-flask method offers a reliable approach for determining solubility in-house. Furthermore, the visual representation of the "chemical traffic light" reaction highlights a key functional aspect of this compound as a redox indicator. For researchers in drug development and related fields, a precise understanding of these physicochemical properties is crucial for the effective and reliable application of this versatile dye.

References

Spectroscopic Properties of Indigo Carmine in Aqueous Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indigo carmine (IC), also known as Acid Blue 74, is a water-soluble synthetic dye extensively used in the food, pharmaceutical, and textile industries. Its vibrant blue color and redox-sensitive properties make it a subject of significant interest in various scientific disciplines, including analytical chemistry, biochemistry, and drug development. Understanding the spectroscopic characteristics of this compound in aqueous solution is crucial for its application as a redox indicator, photosensitizer, and analytical reagent. This technical guide provides a comprehensive overview of the key spectroscopic properties of this compound, including its UV-Visible absorption, fluorescence, and the profound influence of pH on its spectral behavior. Detailed experimental protocols and structured data tables are presented to facilitate its practical application in research and development.

UV-Visible Absorption Spectroscopy

This compound exhibits a characteristic UV-Visible absorption spectrum with multiple absorption bands corresponding to its complex molecular structure. The most prominent feature is a strong absorption band in the visible region, responsible for its intense blue color.

In aqueous solutions, this compound typically displays a primary absorption maximum (λmax) in the visible region at approximately 610-615 nm.[1][2][3][4][5] Additionally, it shows several absorption peaks in the ultraviolet (UV) region, commonly observed around 205 nm, 250 nm, 287-291 nm, and 320 nm. These UV peaks are attributed to the electronic transitions within the aromatic rings and carbonyl groups of the molecule. The peak at 290 nm is related to the amino group, the signal at 250 nm is attributed to the carbonyl group, and the peak at 205 nm corresponds to the resonance of the aromatic ring.

Quantitative Absorption Data

The molar absorptivity (ε) of this compound is a key parameter for its quantitative analysis. While values can vary slightly depending on the specific experimental conditions, a representative value is provided in the table below.

| Parameter | Value | Wavelength (nm) | Reference |

| Molar Absorptivity (ε) | 1.17 x 10⁴ L mol⁻¹ cm⁻¹ | 715 (for Cu(II) complex) | |

| Molar Absorptivity (ε) | 122,000 M⁻¹ cm⁻¹ | 608 | |

| Molar Absorptivity (ε) | 9000 mol⁻¹ dm³ | Not Specified |

Table 1: Molar Absorptivity of this compound.

Effect of pH on UV-Visible Absorption

The absorption spectrum of this compound is highly sensitive to changes in the pH of the aqueous solution. This pH-dependent behavior is a critical consideration for its use in various applications. In acidic to neutral solutions, the blue color, corresponding to the absorption maximum around 610 nm, is stable. However, as the pH becomes alkaline, a significant change in the spectrum is observed.

At higher pH levels, the peak at 610 nm decreases, and a new peak emerges at a shorter wavelength, around 451 nm, indicating a color change from blue to yellow-green. This spectral shift is attributed to the deprotonation of the this compound molecule. The dye shows minimal degradation up to a pH of 9.4, but degradation rapidly increases at higher pH values, approaching completion at a pH of 12.8. This degradation is irreversible; neutralizing a high-pH solution does not restore the original spectrum, suggesting a breakdown of the dye molecule.

| pH Range | Absorption Maxima (λmax) | Observations | Reference |

| 2 - 9.4 | ~610 nm | Stable blue color, minimal degradation. | |

| > 9.4 | ~451 nm and decreasing ~610 nm | Color changes from blue to yellow-green, rapid degradation. | |

| 4 - 10 | Unaltered ATR-FTIR spectrum | The structure remains stable in this pH range in the solid state after evaporation. |

Table 2: Effect of pH on the UV-Visible Absorption Maxima of this compound.

Fluorescence Spectroscopy

This compound also exhibits fluorescence properties, although it is generally considered a weakly fluorescent dye. A long-wavelength emission has been reported when the molecule is excited near its visible absorption maximum (~609 nm). This emission is sensitive to the microenvironment, including the viscosity and hydrophobicity of the solvent.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder (analytical grade)

-

Deionized or distilled water

-

Volumetric flasks (e.g., 100 mL, 250 mL)

-

Analytical balance

Procedure:

-

Accurately weigh a specific amount of this compound powder using an analytical balance. For example, to prepare a 1 mM stock solution (molar mass of this compound is 466.36 g/mol ), weigh 46.64 mg of the dye.

-

Transfer the weighed powder into a volumetric flask of appropriate volume (e.g., 100 mL).

-

Add a small amount of deionized water to the flask to dissolve the powder.

-

Gently swirl the flask to ensure complete dissolution.

-

Once dissolved, add deionized water up to the calibration mark of the volumetric flask.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

Store the stock solution in a dark, cool place to prevent photodegradation.

UV-Visible Absorption Spectroscopy Measurement

Instrumentation:

-

UV-Visible Spectrophotometer (double beam recommended for better stability)

-

Quartz or glass cuvettes (1 cm path length)

Procedure:

-

Turn on the spectrophotometer and allow it to warm up for the recommended time (typically 15-30 minutes) to ensure lamp stability.

-

Prepare a series of standard solutions of this compound by diluting the stock solution to the desired concentrations (e.g., in the range of 1 to 10 µM).

-

Set the spectrophotometer to scan a wavelength range, for example, from 200 nm to 800 nm, to capture both the UV and visible absorption bands.

-

Fill a cuvette with the blank solution (deionized water or the buffer used for dilution) and place it in the reference cell holder.

-

Fill another cuvette with the blank solution and place it in the sample cell holder. Run a baseline correction.

-

Replace the blank in the sample cuvette with the this compound solution of the lowest concentration.

-

Start the spectral scan and record the absorbance spectrum.

-

Repeat the measurement for all the prepared standard solutions, rinsing the sample cuvette with the next solution before filling.

-

To determine the absorption maximum (λmax), identify the wavelength at which the highest absorbance is recorded in the visible region.

Investigation of the Effect of pH

Materials:

-

This compound solution of a known concentration

-

Buffer solutions of various pH values (e.g., pH 4, 7, 9, 11, 13)

-

pH meter

Procedure:

-

Prepare a set of this compound solutions, each in a different pH buffer. To do this, add a small, constant volume of the this compound stock solution to a larger volume of each buffer solution.

-

Verify the final pH of each solution using a calibrated pH meter.

-

Measure the UV-Visible absorption spectrum of each solution following the protocol described in section 2.2.

-

Analyze the spectra to observe the shift in λmax and changes in absorbance as a function of pH.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound in an aqueous solution.

Caption: Workflow for the spectroscopic analysis of this compound.

Degradation Pathway

The degradation of this compound, particularly under alkaline conditions or through oxidative processes, leads to the formation of several by-products. One of the principal degradation products is isatin-5-sulfonic acid. Further oxidation can lead to the formation of other molecules such as phthalic anhydride and anthranilic acid. The breakdown of the chromophore is responsible for the loss of the characteristic blue color.

The following diagram illustrates a simplified degradation pathway of this compound.

Caption: Simplified degradation pathway of this compound.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic properties of this compound in aqueous solution. The UV-Visible absorption and fluorescence characteristics, along with the significant influence of pH, have been discussed. The provided data tables and experimental protocols offer a practical resource for researchers, scientists, and drug development professionals working with this versatile dye. A thorough understanding of these spectroscopic properties is essential for the effective utilization of this compound in a wide range of scientific and industrial applications.

References

An In-depth Technical Guide to the Safety and Toxicity Profile of Indigo Carmine (E132) for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indigo Carmine, also known as Indigotine or FD&C Blue No. 2 (E132), is a synthetic indigoid dye widely utilized in the food, pharmaceutical, and cosmetic industries.[1][2] Its vibrant blue color makes it a common additive in a variety of products.[3][4] In the medical field, it serves as a diagnostic agent for renal function tests and to highlight tissues during surgical procedures.[5] This technical guide provides a comprehensive overview of the safety and toxicity profile of this compound, presenting key quantitative data, detailed experimental methodologies for toxicological assessment, and visualizations of relevant biological pathways to support research and development activities.

Physicochemical Properties

This compound is a dark blue, water-soluble powder with the chemical formula C₁₆H₈N₂Na₂O₈S₂. Its solubility in water is approximately 1.6 g/100 mL at 25°C. The color of this compound is pH-dependent, appearing blue at neutral pH, blue-violet in acidic conditions, and green to yellow-green in basic solutions.

Toxicological Profile: Quantitative Data

The safety of this compound has been evaluated by various regulatory bodies. The key quantitative toxicological data are summarized below.

Table 1: Acceptable Daily Intake (ADI)

| Regulatory Body | ADI (mg/kg body weight/day) | Reference |

| US Food and Drug Administration (FDA) | 0 - 2.5 | |

| European Food Safety Authority (EFSA) | 0 - 5 | |

| Joint FAO/WHO Expert Committee on Food Additives (JECFA) | 0 - 5 |

Table 2: Acute Toxicity - Lethal Dose (LD50)

| Species | Route of Administration | LD50 (mg/kg body weight) | Reference |

| Rat | Oral | 2,000 | |

| Mouse | Oral | 2,500 | |

| Rat | Intravenous | 93 | |

| Mouse | Subcutaneous | 405 |

Detailed Toxicological Assessment

Metabolism and Pharmacokinetics

Following intravenous administration, this compound is rapidly excreted by the kidneys, retaining its blue color. The biological half-life is approximately 4 to 5 minutes. When administered orally, it is poorly absorbed from the gastrointestinal tract.

Genotoxicity

The genotoxicity of this compound has been assessed in various studies. While some early studies suggested potential mutagenicity in the Salmonella/microsome assay (Ames test) with metabolic activation, the European Food Safety Authority (EFSA) has concluded that this compound does not raise a concern for genotoxicity.

Carcinogenicity

Long-term carcinogenicity studies in rats and mice have been conducted. Some studies have suggested a potential link between high doses of this compound and the incidence of tumors, including brain tumors, in male rats. However, the Center for Science in the Public Interest has raised concerns about these findings. The overall evidence for carcinogenicity in humans is considered inconclusive.

Reproductive and Developmental Toxicity

Studies on reproductive and developmental toxicity have shown no adverse effects at doses up to 500 mg/kg bw/day. However, one study reported adverse effects on the testes of male mice at a Lowest Observed Adverse Effect Level (LOAEL) of 17 mg/kg bw/day, though the EFSA noted shortcomings in this study. Another study in male Swiss albino mice reported that oral administration of this compound at doses of 17 mg/kg and 39 mg/kg for 42 days resulted in a significant decrease in testes weight, tubular diameter, and sperm motility, along with histological damage to the testes.

Allergic Reactions

Allergic reactions to this compound have been reported, particularly in sensitive individuals. These can range from skin irritation and bronchoconstriction to, in rare cases, anaphylaxis.

Experimental Protocols for Toxicological Assessment

The following sections outline the general methodologies for key toxicological studies, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).

Acute Oral Toxicity Study (Based on OECD Guideline 420)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically rodents (rats or mice), single sex (usually females).

-

Procedure:

-

A single animal is dosed at a starting dose level (e.g., 300 mg/kg).

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, another animal is dosed at a higher fixed dose level (e.g., 2000 mg/kg).

-

If the animal shows signs of toxicity, another animal is dosed at a lower fixed dose level.

-

The study continues sequentially until a dose that causes evident toxicity or no effect at the limit dose is identified.

-

-

Observations: Clinical signs, body weight changes, and mortality are recorded. A gross necropsy is performed on all animals.

Subchronic Oral Toxicity Study (90-Day) (Based on OECD Guideline 408)

-

Objective: To characterize the toxicity profile of a substance following repeated oral administration for 90 days.

-

Test Animals: Typically rodents (rats), with both sexes.

-

Procedure:

-

At least three dose groups and a control group are used.

-

The test substance is administered daily in the diet, drinking water, or by gavage for 90 days.

-

Animals are observed daily for clinical signs of toxicity.

-

Body weight and food/water consumption are measured weekly.

-

Hematology and clinical chemistry parameters are analyzed at the end of the study.

-

A comprehensive gross necropsy and histopathological examination of organs are performed.

-

Carcinogenicity Study (Based on OECD Guideline 451)

-

Objective: To determine the carcinogenic potential of a substance after long-term exposure.

-

Test Animals: Typically rodents (rats and mice), with both sexes.

-

Procedure:

-

At least three dose groups and a control group are used.

-

The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice).

-

Animals are observed for clinical signs and the development of tumors.

-

Body weight and food consumption are monitored.

-

A complete histopathological examination of all organs and tissues is conducted.

-

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)

-

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

-

Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures.

-

Procedure:

-

Cell cultures are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix).

-

Cells are harvested at a suitable time after exposure.

-

Metaphase cells are prepared and stained.

-

Chromosomes are analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges).

-

Mammalian Erythrocyte Micronucleus Test (Based on OECD Guideline 474)

-

Objective: To detect damage to chromosomes or the mitotic apparatus in vivo.

-

Test Animals: Typically rodents (mice or rats).

-

Procedure:

-

Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection.

-

Bone marrow or peripheral blood is collected at appropriate time points after exposure.

-

Erythrocytes are stained and analyzed for the presence of micronuclei in polychromatic erythrocytes.

-

Reproductive and Developmental Toxicity Studies (Based on OECD Guidelines 414 & 415)

-

Objective: To evaluate the potential effects of a substance on reproduction and development.

-

Test Animals: Typically rodents (rats).

-

Procedure (One-Generation Reproduction Toxicity Study - OECD 415):

-

Male and female animals are exposed to the test substance for a pre-mating period, during mating, gestation, and lactation.

-

Endpoints evaluated include mating performance, fertility, pregnancy outcomes, and offspring viability and growth.

-

-

Procedure (Prenatal Developmental Toxicity Study - OECD 414):

-

Pregnant females are exposed to the test substance during the period of organogenesis.

-

Dams are euthanized just before term, and fetuses are examined for external, visceral, and skeletal malformations.

-

Signaling Pathways and Mechanisms of Toxicity

The precise molecular mechanisms underlying this compound's toxicity are not fully elucidated. However, available evidence suggests the involvement of oxidative stress and inflammatory pathways.

Oxidative Degradation and Reactive Oxygen Species (ROS) Interaction

This compound can be degraded through oxidative pathways, leading to the formation of intermediates such as isatin-5-sulfonic acid. This process can involve reactive oxygen species (ROS).

Caption: Oxidative degradation pathway of this compound.

Potential Inflammatory and Oxidative Stress Response

This compound exposure may trigger cellular stress responses, potentially involving inflammatory and oxidative stress signaling pathways.

References

Unveiling the Many Aliases of Indigo Carmine: A Technical Guide for Researchers

A comprehensive overview of the synonyms, alternative names, and chemical identifiers for Indigo carmine, a versatile dye used extensively in scientific research and various industries. This guide is tailored for researchers, scientists, and drug development professionals, providing a detailed reference to ensure accurate identification and sourcing of this compound in the scientific literature.

This compound, a synthetic dye derived from indigo, is a widely utilized compound with a rich history in textiles, food coloring, and advanced scientific applications. Its utility as a pH indicator, redox indicator, and biological stain necessitates a clear understanding of its nomenclature to navigate the vast body of scientific literature. This guide elucidates the various names and identifiers associated with this compound, ensuring clarity and precision in research and development.

A Spectrum of Synonyms and Identifiers

To facilitate unambiguous identification, the numerous synonyms and identifiers for this compound are summarized below. These are crucial for conducting thorough literature reviews and for the accurate reporting of experimental methods.

Chemical and Systematic Names

The formal chemical names for this compound are based on its molecular structure. The most recognized systematic name is the one designated by the International Union of Pure and Applied Chemistry (IUPAC).

| Name Type | Name |

| Preferred IUPAC Name | Disodium [2(2′)E]-3,3′-dioxo-1,1′,3,3′-tetrahydro[2,2′-biindolylidene]-5,5′-disulfonate[1] |

| IUPAC Name | disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate[2][3] |

| Other Systematic Names | 5,5′-indigodisulfonic acid sodium salt[1][2] |

| disodium (E)-3,3'-dioxo-1H,1'H,3H,3'H-[2,2'-biindolylidene]-5,5'-disulfonate | |

| 3,3′-dioxo-2,2′-bisindolyden-5,5′-disulfonic acid disodium salt | |

| 2-(1,3-Dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-1H-indole-5-sulfonic acid sodium salt (1:2) | |

| 3,3'-Dioxo-[2,2'-biindoline]-5,5'-disulfonic acid disodium salt | |

| [Δ2,2′-Biindoline]-5,5′-disulfonic acid, 3,3′-dioxo-, disodium salt | |

| 1H-Indole-5-sulfonic acid, 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-, disodium salt, (2E)- |

Common and Trivial Names

In addition to its formal chemical names, this compound is widely known by several common and trivial names in scientific and commercial contexts.

| Name |

| This compound |

| Indigotine |

| Indigocarmine |

| Indigotindisulfonate sodium |

| Soluble Indigo |

| Saxon blue |

| Caustic Blue |

| Intense Blue |

| Grape Blue A |

| Murabba |

Regulatory and Commercial Identifiers

For regulatory and commercial purposes, this compound is assigned specific codes and numbers that are essential for its trade and use in food, pharmaceuticals, and cosmetics.

| Identifier Type | Identifier |

| E Number | E132 |

| FD&C Number | FD&C Blue No. 2 |

| CI (Colour Index) Name | C.I. Acid Blue 74 |

| C.I. Food Blue 1 | |

| C.I. 73015 | |

| C.I. 75781 | |

| C.I. Natural Blue 2 | |

| C.I. Pigment Blue 63 | |

| CAS Registry Number | 860-22-0 |

| EC Number | 212-728-8 |

| UNII | D3741U8K7L |

Brand and Trade Names

A variety of brand and trade names are used for commercial preparations of this compound.

| Name |

| Bludigo |

| Sicovit Indigotin 85 |

| Brilliant Indigo |

| Amacid Brilliant Blue |

| Cilefa Blue R |

| Airedale Blue IN |

| Acid Blue W |

| Indocarmine F |

| Indigotine Lake |

| Indigotine B |

| Indigotine I |

| Indigotine N |

| Indigotine IA |

| This compound A |

| This compound X |

Logical Relationship of Nomenclature

The various names for this compound can be understood through their relationships, as depicted in the following diagram. The core chemical entity, defined by its IUPAC name, is then assigned various identifiers for different regulatory and commercial purposes.

This guide serves as a foundational reference for the multifaceted nomenclature of this compound. A clear and precise understanding of these terms is paramount for accurate scientific communication, reproducible experimental design, and the effective translation of research findings into clinical and industrial applications. The subsequent sections of this whitepaper will delve into the quantitative data, experimental protocols, and relevant signaling pathways associated with this important chemical compound.

References

Indigo carmine stability under various laboratory conditions

An In-depth Technical Guide on the Stability of Indigo Carmine Under Various Laboratory Conditions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of this compound under various laboratory conditions. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this dye in their work. The information is compiled from various scientific studies and presented in a structured format for easy reference and application.

Physicochemical Properties of this compound

This compound, also known as 5,5'-indigodisulfonic acid sodium salt, is a blue dye widely used in the food, pharmaceutical, and textile industries. Its stability is a critical factor in its application and is influenced by several environmental factors.

Key Properties:

-

Appearance: Dark blue powder.

-

Molecular Formula: C₁₆H₈N₂Na₂O₈S₂.

-

Molecular Weight: 466.36 g/mol .

-

Solubility: Soluble in water, slightly soluble in ethanol.[1]

-

Maximum Absorbance (λmax) in Water: Approximately 610 nm.

Stability Profile of this compound

This compound is known for its relatively poor stability under several common laboratory conditions. Its degradation is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.

Effect of pH

The pH of the solution is a critical factor determining the stability of this compound. The dye is most stable in acidic conditions and degrades as the pH becomes neutral and alkaline.

Table 1: Effect of pH on this compound Degradation

| pH | Observation/Degradation | Timeframe | Reference |

| 2.0-4.0 | Appreciable fading | 1 week | [1] |

| 5.0 | Appreciable fading | 1 week | [1] |

| 7.0 | Considerably fades | 1 week | [1] |

| 8.0 | Completely fades | 1 week | [1] |

| >9.4 | Minimal degradation | - | |

| 12.8 | Rapid and almost complete degradation | - |

Note: The rate of degradation is also dependent on other factors such as temperature and exposure to light.

Effect of Temperature

This compound exhibits moderate heat stability. Elevated temperatures accelerate the degradation process, leading to a loss of color.

Table 2: Effect of Temperature on this compound Degradation

| Temperature | Degradation Rate/Observation | Reference |

| 25°C | Baseline degradation | |

| 30°C | Increased degradation compared to 25°C | |

| 40°C | Significant increase in degradation rate | |

| 50°C | Rapid degradation | |

| 60°C | Very rapid degradation |

Note: Quantitative data for a systematic study on thermal degradation in solution is limited in the public domain. The information above reflects the general trend observed in various studies.

Effect of Light (Photostability)

This compound is highly susceptible to photodegradation. Exposure to light, especially UV radiation, leads to rapid fading of the blue color.

Table 3: Photodegradation of this compound

| Light Source | Condition | Kinetic Model | Rate Constant (k) | Reference |

| UV Irradiation | TiO₂ photocatalyst | Pseudo-first-order | 5.22 × 10⁻² min⁻¹ (at pH 4) | |

| Visible Light | Nd-TiO₂-GO nanocomposite | Pseudo-first-order | Varies with catalyst |

Note: The rate of photodegradation is highly dependent on the light source, intensity, and the presence of photocatalysts or photosensitizers.

Effect of Oxidizing Agents

This compound is very sensitive to oxidizing agents. The presence of substances like hydrogen peroxide, ozone, or even dissolved oxygen can lead to the rapid oxidative cleavage of the chromophore, resulting in color loss. The degradation often follows pseudo-first-order kinetics.

Degradation Pathways

The degradation of this compound, particularly through oxidative processes, involves the cleavage of the central carbon-carbon double bond of the indigoid chromophore. A common degradation pathway proceeds through the formation of isatin-5-sulfonic acid.

Oxidative Degradation Pathway

Caption: Oxidative degradation of this compound to Isatin-5-sulfonic acid.

Further Degradation Products

Isatin-5-sulfonic acid can be further oxidized to smaller, colorless molecules. The exact nature of these final degradation products can vary depending on the specific oxidative conditions.

Caption: Potential further degradation pathway of Isatin-5-sulfonic acid.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of this compound.

Protocol for pH Stability Study

Objective: To determine the stability of this compound in solutions of varying pH.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in deionized water)

-

Buffer solutions of various pH values (e.g., pH 2, 4, 6, 7, 8, 10, 12)

-

Volumetric flasks

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a series of solutions by diluting the this compound stock solution with each buffer to a final concentration with an absorbance in the linear range of the spectrophotometer (e.g., 10 µg/mL).

-

For each pH, prepare a "time zero" sample and measure its absorbance at the λmax of this compound (around 610 nm).

-

Store the remaining solutions at a controlled temperature (e.g., 25°C) and protected from light.

-

At specified time intervals (e.g., 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution and measure its absorbance.

-

Calculate the percentage of this compound remaining at each time point relative to the "time zero" measurement.

Caption: Workflow for assessing the pH stability of this compound.

Protocol for Photostability Study

Objective: To evaluate the degradation of this compound upon exposure to light.

Materials:

-

This compound solution (in a stable buffer, e.g., pH 4)

-

Quartz cuvettes or other transparent containers

-

A photostability chamber equipped with a light source (e.g., xenon lamp or UV lamps)

-

Aluminum foil

-

UV-Vis spectrophotometer

Procedure:

-

Prepare the this compound solution to a suitable concentration.

-

Divide the solution into two portions. Place one portion in a transparent container (the "exposed" sample) and the other in a container wrapped completely in aluminum foil (the "control" or "dark" sample).

-

Place both samples in the photostability chamber.

-

Measure the initial absorbance of the solution at time zero.

-

Expose the samples to a controlled light source for a defined period.

-

At regular intervals, withdraw aliquots from both the exposed and control samples and measure their absorbance at λmax.

-

The difference in degradation between the exposed and control samples indicates the extent of photodegradation.

Caption: Workflow for assessing the photostability of this compound.

Analytical Method: UV-Vis Spectrophotometry

Instrument: A calibrated UV-Vis spectrophotometer. Wavelength of Maximum Absorbance (λmax): Approximately 610 nm in neutral aqueous solution. Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the desired solvent or buffer.

-

Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a graph of absorbance versus concentration to create a calibration curve. Ensure the curve is linear in the desired concentration range (obeys Beer-Lambert law).

-

Sample Analysis: Measure the absorbance of the test samples at λmax.

-

Quantification: Determine the concentration of this compound in the test samples by interpolating their absorbance values on the calibration curve.

Conclusion

The stability of this compound is a multifaceted issue that requires careful consideration of pH, temperature, light exposure, and the presence of oxidizing agents. This guide provides a foundational understanding of these factors and offers standardized protocols for their evaluation. For researchers and professionals in drug development, a thorough understanding of this compound's stability profile is essential for ensuring the quality, efficacy, and safety of products that incorporate this dye. It is recommended that stability studies are tailored to the specific formulation and storage conditions of the product .

References

The Core Principles of Indigo Carmine: A Technical Guide for Histological Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Indigo Carmine, a versatile synthetic dye with significant applications in histological staining and medical diagnostics. We will delve into its fundamental chemical properties, mechanisms of action, and established experimental protocols, presenting a comprehensive resource for laboratory and research settings.

Core Principles of this compound

This compound, also known as indigotine or Acid Blue 74, is an organic salt derived from indigo through aromatic sulfonation, a process that renders it water-soluble.[1][2] Its utility in histology and diagnostics stems from its distinct color, anionic properties, and its behavior as a pH and redox indicator.

Chemical and Physical Properties

This compound is a dark blue to purple crystalline powder with well-defined physicochemical characteristics crucial for its application as a stain.[3][4] It is an acidophilic (anionic) dye, a property that governs its interaction with tissue components.[5]

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₈N₂Na₂O₈S₂ | |

| Molecular Weight | 466.36 g/mol | |

| C.I. Name | Acid Blue 74 | |

| C.I. Number | 73015 | |